Ammonolysis Selectivity: 2,5-Dibromohexane Cyclizes to 2,5-Dimethylpyrrolidine with ~99% Selectivity vs 1,6-Dibromohexane Which Yields Linear Hexamethylenediamine
Under ammonolysis conditions (liquid anhydrous NH₃, ambient temperature, 50–300 psig), 2,5-dibromohexane undergoes cyclization to 2,5-dimethylpyrrolidine with ~99 % selectivity, as explicitly stated in US Patent 3,450,767: "2,5-dibromohexane yields 99 percent of the cyclic product 2,5-dimethylpyrollidine" [1]. In the same mixed-isomer feed, 1,6-dibromohexane reacts with ammonia to produce hexamethylenediamine (80.70 wt%) and hexamethyleneimine (12.20 wt%)—both linear or ring-expanded amines structurally distinct from the 2,5-isomer's pyrrolidine product [1]. The cyclic amine product 2,5-dimethylpyrrolidine (B.P. 106 °C) boils roughly 100 °C lower than hexamethylenediamine (B.P. 205 °C), enabling clean fractional distillation separation that would be impossible if isomers behaved identically [1].
| Evidence Dimension | Ammonolysis product identity and selectivity |
|---|---|
| Target Compound Data | ~99% selectivity to 2,5-dimethylpyrrolidine (cyclic tertiary amine, B.P. 106 °C) |
| Comparator Or Baseline | 1,6-Dibromohexane: 80.70% hexamethylenediamine (linear primary diamine, B.P. 205 °C) + 12.20% hexamethyleneimine in mixed isomer feed |
| Quantified Difference | Near-quantitative cyclization to a pyrrolidine vs predominant linear diamine formation; ~100 °C product boiling-point differential |
| Conditions | Liquid anhydrous ammonia, ambient temperature, 50–300 psig, mixed dibromohexane feed (0.8% 2,5-isomer, 85.6% 1,6-isomer) |
Why This Matters
This selectivity enables either deliberate synthesis of 2,5-dimethylpyrrolidine from 2,5-dibromohexane or, conversely, facile removal of the 2,5-isomer as a volatile cyclic amine contaminant from 1,6-dibromohexane streams—a decisive factor when procuring either isomer for diamine production workflows.
- [1] US Patent 3,450,767A, "Process for producing pure hexamethylenediamine", Table I (dibromohexane isomer distribution), Table II (amination product distribution), and specification text stating 99% selectivity for 2,5-dimethylpyrrolidine from 2,5-dibromohexane. View Source
